molecular formula C8H6BrNOS B13684919 2-Bromo-3-methoxyphenyl Isothiocyanate

2-Bromo-3-methoxyphenyl Isothiocyanate

Cat. No.: B13684919
M. Wt: 244.11 g/mol
InChI Key: KAVYMZSTJRGCBK-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxyphenyl Isothiocyanate is an organic compound with the molecular formula C8H6BrNOS It is a derivative of isothiocyanate, characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    One-Pot Process from Amines: A general and facile one-pot protocol for the preparation of isothiocyanates involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2).

    Replacement Reaction: Another method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as the solvent.

Industrial Production Methods

The industrial production of 2-Bromo-3-methoxyphenyl Isothiocyanate typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 2-Bromo-3-methoxyphenyl Isothiocyanate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the isothiocyanate group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl isothiocyanates, while oxidation reactions can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxyphenyl Isothiocyanate involves its interaction with various molecular targets and pathways. The isothiocyanate group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-methoxyphenyl Isothiocyanate is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

2-bromo-1-isothiocyanato-3-methoxybenzene

InChI

InChI=1S/C8H6BrNOS/c1-11-7-4-2-3-6(8(7)9)10-5-12/h2-4H,1H3

InChI Key

KAVYMZSTJRGCBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Br)N=C=S

Origin of Product

United States

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